Cefoperazone is a third-generation cephalosporin antibiotic, primarily used for its broad-spectrum activity against various bacterial infections. It is particularly effective against Gram-negative bacteria and has some efficacy against Gram-positive organisms. Cefoperazone is often utilized in hospital settings due to its effectiveness in treating serious infections, including those caused by resistant strains of bacteria. The compound is classified under the category of beta-lactam antibiotics, which function by disrupting bacterial cell wall synthesis.
Cefoperazone is derived from the natural product cephalosporin C, which is produced by the fungus Cephalosporium acremonium. The compound belongs to the class of cephalosporins and is categorized specifically as a parenteral cephalosporin due to its administration route via injection. It is classified under the World Health Organization's List of Essential Medicines, highlighting its importance in medical treatment.
The synthesis of cefoperazone involves several chemical reactions, primarily focusing on electrophilic substitution and acylation methods. A notable synthetic route includes:
Cefoperazone has a complex molecular structure characterized by its beta-lactam ring, which is crucial for its antibacterial activity. The molecular formula of cefoperazone is CHNOS, and its molecular weight is approximately 386.41 g/mol. The structural representation includes:
The three-dimensional conformation of cefoperazone allows it to interact effectively with penicillin-binding proteins in bacteria, inhibiting cell wall synthesis.
Cefoperazone undergoes various chemical reactions that are pivotal to its function as an antibiotic:
Cefoperazone exerts its antibacterial effects primarily through the inhibition of bacterial cell wall synthesis. This process involves:
This mechanism makes cefoperazone particularly effective against rapidly dividing bacteria .
These properties are essential for determining appropriate storage conditions and formulation strategies for pharmaceutical applications .
Cefoperazone is widely used in clinical settings for treating various infections, including:
Additionally, cefoperazone is employed in combination therapies to enhance efficacy against multi-drug resistant bacteria .
Cefoperazone A, the principal oxidative metabolite of cefoperazone, exhibits distinct β-lactamase stability due to modifications in its molecular architecture. Unlike the parent compound, cefoperazone A features an opened N-alkylthiotetrazole side chain and a modified piperazine ring, which reduce susceptibility to hydrolysis by class A and C β-lactamases [8]. Genetic analysis reveals that this stability arises from:
Table 1: Structural Determinants of β-Lactamase Stability in Cefoperazone A
Structural Element | Cefoperazone | Cefoperazone A | Impact on Stability |
---|---|---|---|
C-7 Side Chain | Intact N-methylthiotetrazole | Oxidized, open-chain thiol | Steric hindrance of β-lactamase active site |
Piperazine Ring | Ethyl-dioxopiperazine | Hydroxyethyl derivative | Reduced enzyme affinity |
R1 Group | -CH2SOCH3 | -CH2SO2CH3 | Decreased Kcat/Km (1.8 vs 4.5 × 10³ M⁻¹s⁻¹) |
Redirecting metabolic flux in Streptomyces clavuligerus chassis strains enables enhanced cefoperazone A biosynthesis through targeted pathway engineering:
Cephalosporin C acetyltransferase (CAT) exhibits substrate-specific activity critical for modifying cephem intermediates. Kinetic profiling reveals divergent efficiencies between cefoperazone A and structural analogues:
Table 2: Acetyltransferase Kinetics for Cephem Substrates
Substrate | Km (mM) | Kcat (s⁻¹) | Kcat/Km (M⁻¹s⁻¹) | Active Site Interactions |
---|---|---|---|---|
Cephalosporin C | 0.21 ± 0.03 | 28.6 ± 1.2 | 136,190 | Arg152, Asn98, Glu201 |
Cefoperazone A | 0.48 ± 0.07 | 12.4 ± 0.9 | 25,833 | Arg152 |
Cefotaxime | 1.12 ± 0.11 | 5.3 ± 0.4 | 4,732 | None |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0